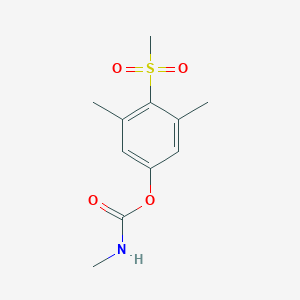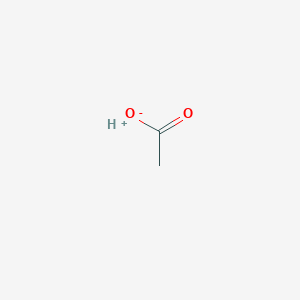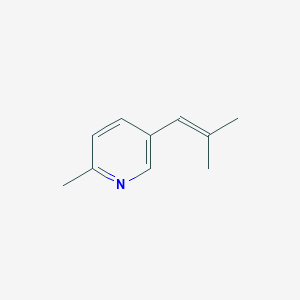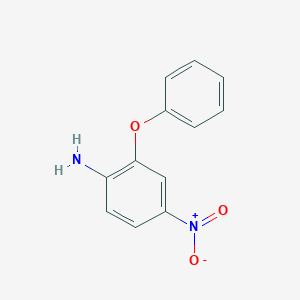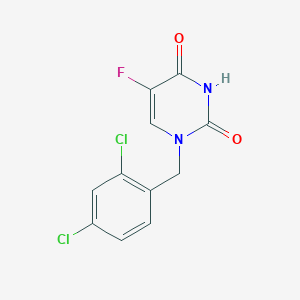
1-(2,4-Dichlorobenzyl)-5-fluorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorobenzyl)-5-fluorouracil (DCBFU) is a chemical compound that belongs to the family of 5-fluorouracil (5-FU) derivatives. It has been synthesized by modifying the structure of 5-FU to improve its pharmacological properties. DCBFU has been extensively studied for its potential use in cancer treatment due to its unique mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorobenzyl)-5-fluorouracil involves the inhibition of thymidylate synthase (TS), an enzyme that is involved in DNA synthesis. 1-(2,4-Dichlorobenzyl)-5-fluorouracil is converted to its active form, 5-fluorouridine monophosphate (FUMP), which inhibits TS by binding to its active site. This results in the depletion of thymidine triphosphate (TTP), a building block of DNA, and ultimately leads to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
1-(2,4-Dichlorobenzyl)-5-fluorouracil has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been shown to have a synergistic effect when combined with other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dichlorobenzyl)-5-fluorouracil has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been extensively studied in vitro and in vivo, making it a valuable tool for cancer research. However, 1-(2,4-Dichlorobenzyl)-5-fluorouracil has some limitations for lab experiments. It is not very soluble in aqueous solutions, which can make it difficult to work with. 1-(2,4-Dichlorobenzyl)-5-fluorouracil also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(2,4-Dichlorobenzyl)-5-fluorouracil. One area of interest is the development of new formulations of 1-(2,4-Dichlorobenzyl)-5-fluorouracil that improve its solubility and bioavailability. Another area of interest is the investigation of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in combination with other chemotherapeutic agents to enhance its effectiveness. Additionally, the use of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in targeted drug delivery systems is an area of active research. Finally, the investigation of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in other disease models, such as viral infections and autoimmune diseases, is an area of potential future research.
Méthodes De Synthèse
1-(2,4-Dichlorobenzyl)-5-fluorouracil can be synthesized by reacting 5-FU with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification. The chemical structure of 1-(2,4-Dichlorobenzyl)-5-fluorouracil is shown below:
Applications De Recherche Scientifique
1-(2,4-Dichlorobenzyl)-5-fluorouracil has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines including breast, colon, lung, and prostate cancer cells. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been tested in animal models of cancer and has shown promising results in reducing tumor growth.
Propriétés
Numéro CAS |
125111-05-9 |
|---|---|
Nom du produit |
1-(2,4-Dichlorobenzyl)-5-fluorouracil |
Formule moléculaire |
C11H7Cl2FN2O2 |
Poids moléculaire |
289.09 g/mol |
Nom IUPAC |
1-[(2,4-dichlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7Cl2FN2O2/c12-7-2-1-6(8(13)3-7)4-16-5-9(14)10(17)15-11(16)18/h1-3,5H,4H2,(H,15,17,18) |
Clé InChI |
MHPNFFUAVWCYBQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



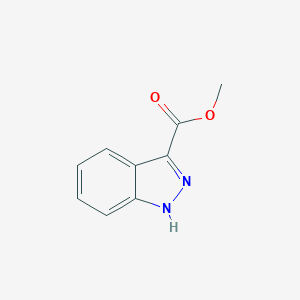
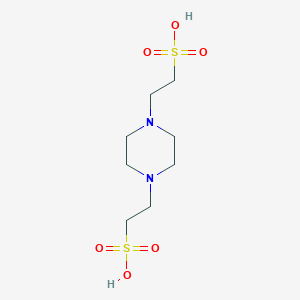
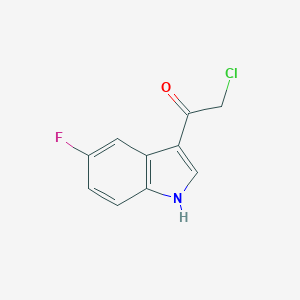


![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)


![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)
![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
